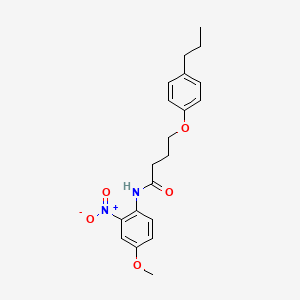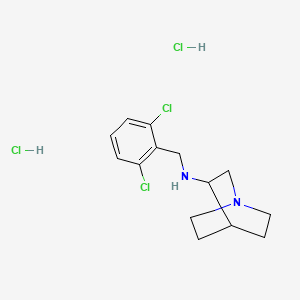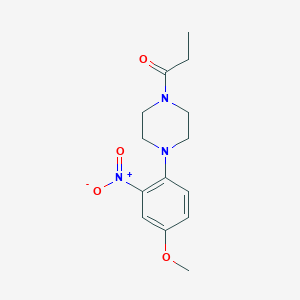![molecular formula C21H24ClN3O2 B4171641 N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide
Overview
Description
N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential as a research tool in neuroscience and pharmacology. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.
Mechanism of Action
CPP acts as a competitive antagonist of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor by binding to the receptor's glycine site, thereby preventing the binding of glycine, an endogenous co-agonist of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor. This results in a decrease in N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor-mediated synaptic transmission and a reduction in neuronal excitability. The blockade of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptors by CPP has been shown to have both acute and long-term effects on synaptic plasticity and behavior.
Biochemical and Physiological Effects:
The blockade of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptors by CPP has been shown to have a wide range of biochemical and physiological effects. For example, CPP has been shown to reduce the induction of long-term potentiation, a cellular mechanism of learning and memory, in the hippocampus. CPP has also been shown to reduce the development of tolerance to opioid analgesics and to attenuate the rewarding effects of drugs of abuse such as cocaine and morphine. In addition, CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using CPP as a research tool is its high potency and selectivity for the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor. This allows for precise manipulation of N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor-mediated synaptic transmission without affecting other neurotransmitter systems. However, one limitation of using CPP is its short half-life, which requires frequent administration in animal experiments. In addition, the use of CPP in human studies is limited by its potential for side effects such as hallucinations and psychosis.
Future Directions
There are several future directions for research on CPP and the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor. One area of interest is the development of more potent and selective N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor antagonists for use in animal and human studies. Another area of interest is the investigation of the role of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor in psychiatric disorders such as depression and schizophrenia. Finally, the development of drugs that can enhance N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor-mediated synaptic transmission may have therapeutic potential in the treatment of neurodegenerative diseases and cognitive disorders.
Scientific Research Applications
CPP has been widely used as a research tool to investigate the role of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor in various physiological and pathological processes. For example, CPP has been used to study the mechanisms of synaptic plasticity, long-term potentiation, and long-term depression in the hippocampus, a brain region critical for learning and memory. CPP has also been used to investigate the role of the N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide receptor in pain perception, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-2-21(27)25-12-10-24(11-13-25)19-9-8-17(22)15-18(19)23-20(26)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYVJDYMADKTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4171560.png)
![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4171584.png)
![6-amino-5-cyano-3,4',4',6'-tetramethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4171589.png)


![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4171633.png)
![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)
![7-(4-bromophenyl)-5-[4-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171663.png)
![1-allyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171678.png)